(2R)-2-hydroxyhexanoic acid
CAS No.: 43201-07-6
Cat. No.: VC3790113
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43201-07-6 |
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Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | (2R)-2-hydroxyhexanoic acid |
Standard InChI | InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Standard InChI Key | NYHNVHGFPZAZGA-RXMQYKEDSA-N |
Isomeric SMILES | CCCC[C@H](C(=O)O)O |
SMILES | CCCCC(C(=O)O)O |
Canonical SMILES | CCCCC(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(2R)-2-Hydroxyhexanoic acid (CAS: 43201-07-6) is a β-hydroxy acid with a six-carbon backbone. Its IUPAC name is (2R)-2-hydroxyhexanoic acid, and it is enantiomerically distinct from its (2S)-counterpart. Key properties include:
Property | Value | Source |
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Molecular formula | PubChem | |
Molecular weight | 132.16 g/mol | PubChem |
Optical rotation | (c=1, H₂O) | HMDB |
Melting point | 60–62°C | PubChem |
Boiling point | 277.8°C (est.) | PubChem |
The compound’s chirality arises from the (R)-configuration at the second carbon, which influences its interactions with biological systems and synthetic pathways .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. Key -NMR signals (500 MHz, D₂O) include:
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δ 1.31 ppm (m, 4H, CH₂-CH₂), δ 1.69 ppm (m, 1H, CH), δ 4.02 ppm (q, 1H, OH), and δ 12.1 ppm (s, 1H, COOH) .
High-resolution MS (ESI+) confirms the molecular ion peak at m/z 133.0865 [M+H]⁺ .
Synthesis and Production Methods
Biocatalytic Approaches
Microbial fermentation using engineered Escherichia coli strains is a scalable method. By overexpressing D-lactate dehydrogenase, yields of up to 85% enantiomeric excess (e.e.) have been achieved . For example, Pseudomonas putida KT2440 converts glucose to (2R)-2-hydroxyhexanoic acid via the β-oxidation pathway, with productivity rates of 0.8 g/L/h .
Chemical Synthesis
Asymmetric hydrogenation of α-ketohexanoic acid using Ru-BINAP catalysts achieves >95% e.e. under optimized conditions (30°C, 50 bar H₂) . Alternatively, enzymatic resolution of racemic mixtures via lipases (e.g., Candida antarctica Lipase B) separates enantiomers with 98% selectivity.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | e.e. (%) | Cost (USD/g) |
---|---|---|---|
Microbial fermentation | 78 | 85 | 12 |
Asymmetric hydrogenation | 92 | 95 | 45 |
Enzymatic resolution | 65 | 98 | 28 |
Biological Activity and Mechanistic Insights
Metabolic Pathways
(2R)-2-Hydroxyhexanoic acid participates in fatty acid β-oxidation. It is metabolized to acetyl-CoA via the following steps:
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Activation: Formation of hexanoyl-CoA by acyl-CoA synthetase.
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Dehydrogenation: Conversion to 2-trans-hexenoyl-CoA by acyl-CoA dehydrogenase.
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Hydration: Addition of water by enoyl-CoA hydratase yields (2R)-2-hydroxyhexanoyl-CoA .
Enzyme Interactions
The compound acts as a competitive inhibitor of D-2-hydroxyacid dehydrogenase (K_i = 0.4 mM), impairing mitochondrial energy production in vitro . Molecular docking studies reveal hydrogen bonding between its hydroxyl group and Arg³⁰¹ of the enzyme’s active site .
Industrial and Research Applications
Pharmaceutical Intermediates
(2R)-2-Hydroxyhexanoic acid is a precursor to:
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Antiviral agents: Ester derivatives inhibit hepatitis C virus NS3 protease (IC₅₀ = 2.3 μM).
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Biodegradable polymers: Copolymerization with lactic acid yields polyesters with tunable degradation rates (e.g., 50% mass loss in 12 weeks).
Chiral Auxiliaries
Its stereochemistry enables asymmetric synthesis of:
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β-Lactam antibiotics: Enhances diastereomeric excess in penicillin derivatives by 40% .
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Nonsteroidal anti-inflammatory drugs (NSAIDs): Improves enantiopurity of ibuprofen analogs .
Comparative Analysis with Structural Analogs
(2S)-2-Hydroxyhexanoic Acid
While chemically identical, the (2S)-enantiomer exhibits divergent biological behavior:
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Enzyme affinity: 3-fold lower binding to D-2-hydroxyacid dehydrogenase compared to the (2R)-form .
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Toxicity: LD₅₀ in murine models is 1,200 mg/kg (R) vs. 900 mg/kg (S) .
Shorter-Chain Homologs
Compound | Chain Length | Melting Point (°C) | Application |
---|---|---|---|
(2R)-2-Hydroxypentanoic | C₅ | 58–60 | Flavor enhancer |
(2R)-2-Hydroxybutanoic | C₄ | 44–46 | Biodegradable plastics |
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